molecular formula C12H16O2 B1597279 2-(Pentyloxy)benzaldehyde CAS No. 7091-14-7

2-(Pentyloxy)benzaldehyde

Cat. No.: B1597279
CAS No.: 7091-14-7
M. Wt: 192.25 g/mol
InChI Key: KPLIYWNHNIPFQR-UHFFFAOYSA-N
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Description

2-(Pentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(Pentyloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions can lead to the destabilization of cellular redox homeostasis, making this compound a potent chemosensitizing agent in combination with conventional drugs or fungicides.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal pathogens by targeting their antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption can enhance the efficacy of conventional antifungal agents and reduce resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins involved in cellular antioxidation. By inhibiting enzymes like superoxide dismutases and glutathione reductase, this compound disrupts the redox balance within cells . This inhibition leads to increased oxidative stress, which can result in cell damage or death. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by enhancing the efficacy of conventional drugs or fungicides. At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold effects and toxicity levels of this compound need to be carefully evaluated to determine its safe and effective dosage range in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds, which play a crucial role in plant metabolism The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments The localization and accumulation of this compound within specific tissues or organelles can affect its activity and function

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

2-pentoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIYWNHNIPFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290521
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7091-14-7
Record name 7091-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pentyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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